molecular formula C31H31NO10 B1249347 [(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate

[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate

Número de catálogo B1249347
Peso molecular: 577.6 g/mol
Clave InChI: MJCQORCESAPFCR-RXUAWQBZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate is a natural product found in Streptomyces rochei with data available.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformation

  • Stereoselective Synthesis : The compound has been used in stereoselective synthesis processes, such as the synthesis of 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentol derivatives and protected 2,6-anhydrohepturonic acid derivatives (Gerber & Vogel, 2001).

  • Chemoenzymatic Synthesis : This compound has been involved in chemoenzymatic synthesis, contributing to the development of HMG-CoA reductase inhibitors and natural styryl lactone Cryptomoscatone E1 (Ramesh et al., 2017).

  • Complex Organic Syntheses : It has been used in complex organic syntheses, like the creation of C15 polyketide spiroketals and various heterocyclic compounds (Meilert et al., 2004).

Biological Applications

  • Antimicrobial Evaluation : The compound and its derivatives have been studied for their antimicrobial properties, demonstrating significant inhibitory effects in certain biological assays (Talupur et al., 2021).

  • Antiangiogenic Properties : Derivatives of this compound have been investigated for their antiangiogenic properties, showing potential as novel agents in the treatment of diseases involving abnormal angiogenesis (Kim et al., 2005).

  • Antitumor Activities : Enantiomers of this compound have been synthesized and tested for their antitumor activities, displaying selective anti-tumor effects in certain configurations (Jing, 2011).

Additional Chemical Properties

  • Base-Catalyzed Transformations : The compound undergoes uncommon transformations under base treatment, leading to different products depending on the base applied, illustrating its chemical versatility (Ivanova et al., 2006).

  • Ring Transformation Studies : Investigations into the base-catalyzed ring transformation of related beta-lactams highlight its potential in organic chemistry and drug synthesis (Sápi et al., 1997).

Propiedades

Fórmula molecular

C31H31NO10

Peso molecular

577.6 g/mol

Nombre IUPAC

[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C31H31NO10/c1-7-16-10-19-23(21(11-16)38-5)18-12-22(39-6)25-20(35)9-8-17(24(25)29(18)42-31(19)37)30-27(36)26(32-14(3)33)28(13(2)40-30)41-15(4)34/h7-13,26-28,30,35-36H,1H2,2-6H3,(H,32,33)/t13-,26-,27-,28+,30+/m1/s1

Clave InChI

MJCQORCESAPFCR-RXUAWQBZSA-N

SMILES isomérico

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)NC(=O)C)OC(=O)C

SMILES canónico

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)NC(=O)C)OC(=O)C

Sinónimos

FE 35B
FE-35B
FE35B cpd

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate
Reactant of Route 2
[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate
Reactant of Route 3
[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate
Reactant of Route 5
[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate
Reactant of Route 6
[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.